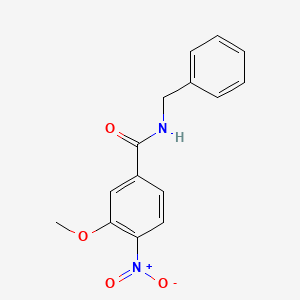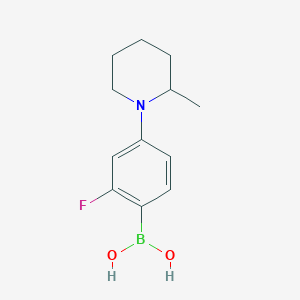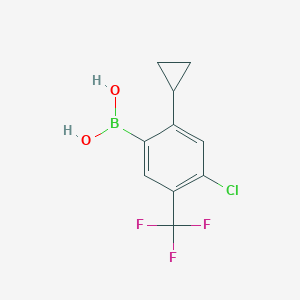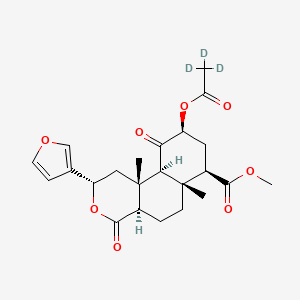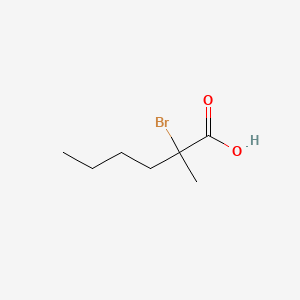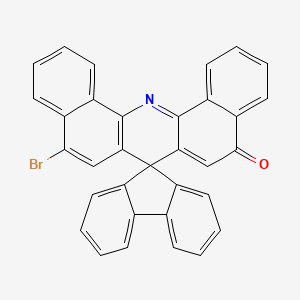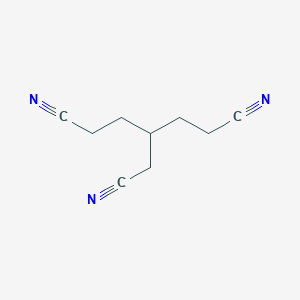
4-(Cyanomethyl)heptanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyanomethyl)heptanedinitrile is an organic compound with the molecular formula C9H11N3. It is characterized by the presence of two nitrile groups and a cyanomethyl group attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)heptanedinitrile typically involves the reaction of heptanedinitrile with cyanomethylating agents under controlled conditions. One common method is the cyanoacetylation of heptanedinitrile using cyanomethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization .
化学反应分析
Types of Reactions
4-(Cyanomethyl)heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Heptanedioic acid derivatives.
Reduction: Heptanediamine derivatives.
Substitution: Various substituted heptanedinitrile derivatives.
科学研究应用
4-(Cyanomethyl)heptanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of nitrile-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Cyanomethyl)heptanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
相似化合物的比较
Similar Compounds
Adiponitrile: A dinitrile compound with a similar structure but lacking the cyanomethyl group.
Acrylonitrile: Contains a nitrile group but has a simpler structure compared to 4-(Cyanomethyl)heptanedinitrile.
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
属性
CAS 编号 |
16466-63-0 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
4-(cyanomethyl)heptanedinitrile |
InChI |
InChI=1S/C9H11N3/c10-6-1-3-9(5-8-12)4-2-7-11/h9H,1-5H2 |
InChI 键 |
RNRJBBSYAHMHLC-UHFFFAOYSA-N |
规范 SMILES |
C(CC(CCC#N)CC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


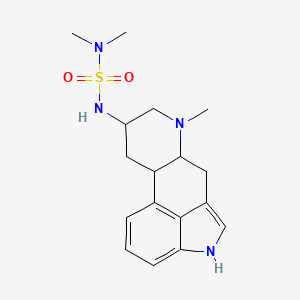
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
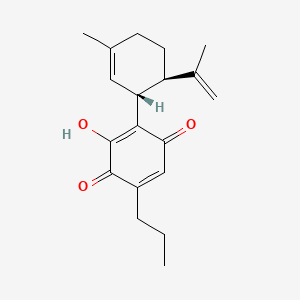
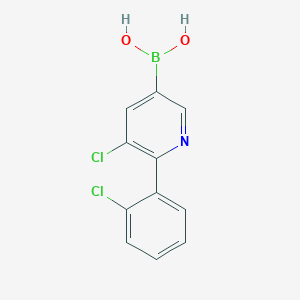
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
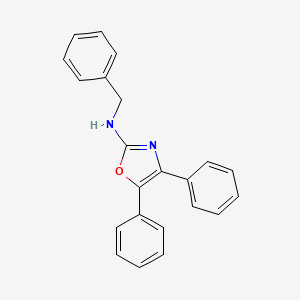
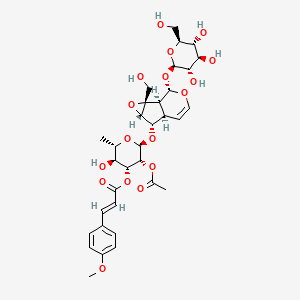
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
